5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-3-chloro-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromophenyl and chloro groups
Scientific Research Applications
5-(2-Bromophenyl)-3-chloro-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Safety and Hazards
The safety data sheet for a similar compound, “5-(2-Bromophenyl)-1H-tetrazole”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with eyes or skin, rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form 2-bromo-phenylhydrazine. This intermediate is then reacted with trichloroacetonitrile in the presence of a base to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-chloro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the triazole ring or the substituents.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular pathways involved can vary, but they often include disruption of cellular processes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenyl)-1H-tetrazole
- 2-Bromophenylacetic acid
- 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
Uniqueness
5-(2-Bromophenyl)-3-chloro-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-5-chloro-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOHCGTLYUHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.